molecular formula C19H20N2O4 B354577 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid CAS No. 940228-68-2

2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid

Cat. No.: B354577
CAS No.: 940228-68-2
M. Wt: 340.4g/mol
InChI Key: UOYWKADBWIMCEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWKADBWIMCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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